molecular formula C12H11ClN2O3 B6211172 4-chloro-3-nitro-8-propoxyquinoline CAS No. 1981147-81-2

4-chloro-3-nitro-8-propoxyquinoline

Cat. No.: B6211172
CAS No.: 1981147-81-2
M. Wt: 266.68 g/mol
InChI Key: OALDNWAVDPAYTB-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-8-propoxyquinoline is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-chloro-3-nitro-8-propoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules like this compound. The reaction conditions often involve the use of palladium catalysts and organoboron reagents under controlled temperatures and pressures.

Chemical Reactions Analysis

4-chloro-3-nitro-8-propoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-3-nitro-8-propoxyquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-8-propoxyquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, depending on its specific structural features.

Comparison with Similar Compounds

4-chloro-3-nitro-8-propoxyquinoline can be compared with other quinoline derivatives, such as:

Properties

CAS No.

1981147-81-2

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

4-chloro-3-nitro-8-propoxyquinoline

InChI

InChI=1S/C12H11ClN2O3/c1-2-6-18-10-5-3-4-8-11(13)9(15(16)17)7-14-12(8)10/h3-5,7H,2,6H2,1H3

InChI Key

OALDNWAVDPAYTB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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